Advanced Protection Strategies for D-2,3-Diaminopropionic Acid (D-Dap) in Solid-Phase Peptide Synthesis
Executive Summary: The 1,2-Diamine Challenge D-2,3-diaminopropionic acid (D-Dap) is a non-proteinogenic amino acid frequently deployed in medicinal chemistry to induce specific secondary structures (e.g., -turns), enhanc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 1,2-Diamine Challenge
D-2,3-diaminopropionic acid (D-Dap) is a non-proteinogenic amino acid frequently deployed in medicinal chemistry to induce specific secondary structures (e.g.,
-turns), enhance proteolytic stability, or serve as a handle for side-chain-to-side-chain cyclization. Unlike Lysine or Ornithine, Dap possesses a 1,2-diamine motif. This structural proximity between the -amine and the side-chain -amine creates unique synthetic challenges, primarily intramolecular lactamization and NN acyl migration .
Successful incorporation of D-Dap requires a rigorous orthogonal protection strategy that allows for selective manipulation of the
-amine without disturbing the growing peptide chain or the -amine protection (typically Fmoc).[1][2] This guide details the three dominant strategies—Acid-Labile (Mtt) , Metal-Labile (Alloc) , and Hydrazine-Labile (ivDde) —providing validated protocols to mitigate side reactions.
Strategic Landscape: Selecting the Right Protecting Group
The choice of
-amine protection depends entirely on the downstream application of the Dap residue.
Table 1: D-Dap Side Chain Protection Matrix
Strategy
Protecting Group (-amine)
Removal Reagent
Orthogonality
Primary Application
Standard
Boc (tert-butyloxycarbonyl)
95% TFA (Cleavage Cocktail)
Cleaved with resin
Linear peptides; Dap is positively charged in final product.
Weak Acid
Mtt (4-methyltrityl)
1-2% TFA in DCM
Orthogonal to Fmoc & tBu
On-resin branching or lactamization; avoids heavy metals.
Metal-Labile
Alloc (Allyloxycarbonyl)
Pd(PPh) / PhSiH
Fully Orthogonal
Complex cyclic peptides; compatible with highly acid-sensitive sequences.
Fluorescent labeling; specialized orthogonality (risk of migration).
Deep Dive: The Mtt Strategy (Acid-Labile Orthogonality)
The Mtt (4-methyltrityl) group is the "gold standard" for on-resin cyclization because it can be removed under mild acidic conditions that leave standard side-chain protecting groups (Boc, tBu, Pbf) and the resin linkage (Rink Amide, Wang) intact.
Mechanism of Selectivity
Mtt is a highly acid-labile trityl derivative. The electron-donating methyl group stabilizes the carbocation intermediate, allowing cleavage at 1% TFA, whereas Boc/tBu requires >50% TFA.
Flow Wash (Critical): Treat resin with Deprotection Solution for 2 minutes . Drain. Note: The solution will turn bright yellow/orange due to the trityl cation.
Repeat: Repeat step 2 approx. 5-8 times until the solution no longer turns yellow (remains colorless).
Stop: Do not exceed 30 minutes total exposure to avoid premature cleavage of the peptide from the resin (especially on 2-CTC resin).
Neutralize: Wash with DCM (3x), then Neutralization Solution (3 x 2 min).
Verify: Perform a Kaiser test. A positive (blue) result confirms the free
-amine.
Visualization: Mtt-Mediated Cyclization Workflow
Figure 1: Workflow for on-resin lactamization using the Mtt strategy. The yellow color change serves as a visual indicator of reaction progress.
Deep Dive: The Alloc Strategy (Metal-Catalyzed Orthogonality)
When the peptide sequence contains highly acid-sensitive moieties (e.g., sulfated tyrosines) or requires multiple orthogonal dimensions, the Alloc group is preferred. It is cleaved via Pd(0) catalysis, a mechanism completely distinct from acid/base chemistry.
Working with D-Dap introduces risks not seen with Lysine (1,5-diamine) or Ornithine (1,4-diamine). The proximity of the amines facilitates intramolecular attacks.
N
N Acyl Migration
Under basic conditions (like Fmoc removal), an acyl group on the
-amine can migrate to the -amine (or vice versa) via a 5-membered cyclic intermediate.
Risk Factor: High when the
-amine is acylated (e.g., after side-chain functionalization) and the -amine is deprotected.
Mitigation: Keep the
-amine protected (Fmoc) until the final step, or ensure the -modification is stable.
Lactamization (Diketopiperazine Formation)
During the coupling of the amino acid following D-Dap, the free
-amine of D-Dap can attack the carbonyl of the preceding amino acid, or the side chain can attack the backbone.
Mitigation: Use highly active coupling reagents (HATU/HOAt) to speed up the desired intermolecular coupling over the intramolecular side reaction.
Visualization: Side Reaction Mechanisms[4][5]
Figure 2: Mechanistic pathways for Acyl Migration and Lactamization in 1,2-diamines. Rapid coupling and minimized base exposure are key preventatives.
References
BenchChem. (2025).[1][2] Significance of Fmoc-Dap(Mtt)-OH as a Building Block in Peptide Synthesis. Retrieved from
Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Protocols. Retrieved from
University of California, Irvine (Nowick Lab). (2023). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis (Version 1.7.2). Retrieved from
National Institutes of Health (NIH). (2021). Facile Synthesis and Metabolic Incorporation of m-DAP Bioisosteres. Retrieved from
Peptide.com. (n.d.). Cyclization Strategies in Peptide Synthesis.[2][4][5][6] Retrieved from
Stereochemical Control in Peptidomimetics: A Technical Guide to H-D-Dap(Boc)-OH vs. H-L-Dap(Boc)-OH
Executive Summary The precise incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug design. Among these, 2,3-Diaminopropionic acid (Dap) represents a critical structural scaffold,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The precise incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug design. Among these, 2,3-Diaminopropionic acid (Dap) represents a critical structural scaffold, serving as a lower homolog of Lysine and Ornithine. The specific building blocks H-D-Dap(Boc)-OH and H-L-Dap(Boc)-OH allow for the orthogonal introduction of amine functionality while controlling the stereochemical trajectory of the peptide backbone.
This guide analyzes the divergent physiochemical properties, synthetic utilities, and biological implications of these enantiomers. It provides actionable protocols for their synthesis, quality control via Marfey’s method, and handling to prevent common side reactions such as
-elimination and intramolecular lactamization.
Module 1: Structural & Physiochemical Divergence
While H-D-Dap(Boc)-OH and H-L-Dap(Boc)-OH share identical scalar connectivity, their stereochemical divergence dictates their utility in drug development. The "Boc" designation in parentheses denotes protection of the
-amine (side chain), leaving the -amine and C-terminus free for zwitterionic equilibrium or immediate coupling.
Comparative Property Matrix
Feature
H-L-Dap(Boc)-OH
H-D-Dap(Boc)-OH
Stereochemistry
(S)-configuration at -carbon
(R)-configuration at -carbon
Precursor
L-Asparagine (via Hofmann)
D-Asparagine (via Hofmann)
Optical Rotation
negative (typically)
positive (typically)
Biological Fate
Susceptible to Trypsin/Proteases
Highly resistant to proteolysis
Structural Role
Mimics native Lysine; induces extended chains
Induces -turns; stabilizes helices
CAS Number
55757-46-5 (Generic L-form ref)
198544-42-2 (Fmoc precursor ref)
The Steric "Reach"
Dap has a side chain length of only one methylene unit (
), compared to Ornithine (3 units) and Lysine (4 units).
L-Dap: Positions the
-amine in close proximity to the peptide backbone, increasing the risk of intramolecular hydrogen bonding or steric clash with carbonyls.
D-Dap: Often relieves steric strain in "forbidden" regions of the Ramachandran plot, facilitating the formation of tight turns (e.g., Type II'
-turns) in cyclic peptides.
Module 2: Synthetic Methodology & Causality
The synthesis of Dap enantiomers is rarely done de novo from achiral glycine equivalents due to the difficulty of enantioselective catalysis. Instead, the industry standard relies on the Hofmann Rearrangement of chiral Asparagine derivatives. This pathway preserves stereochemical integrity.
Synthesis Pathway (Hofmann Rearrangement)[1]
The conversion of Asparagine (Asn) to Dap involves the oxidative rearrangement of the primary amide side chain.
Figure 1: The Hofmann Rearrangement pathway for converting Asparagine to Diaminopropionic acid. Note that the stereocenter at the alpha-carbon remains untouched, preserving the L or D configuration of the starting material.
Technical Challenge:
-Elimination & Lactamization
Unlike Lysine, Dap derivatives are prone to side reactions due to the proximity of the nucleophilic side chain to the backbone.
-Elimination: Under strong basic conditions (e.g., 20% Piperidine during Fmoc removal), Dap residues—especially if the side chain is acylated with electron-withdrawing groups—can undergo elimination to form Dehydroalanine (Dha) .
Mitigation: H-D-Dap(Boc)-OH is relatively stable because the carbamate (Boc) is less electron-withdrawing than an amide or sulfonamide. However, prolonged exposure to base should be minimized.
Lactamization: If the
-amine is deprotected while the -carboxyl is activated, Dap rapidly forms a 4-membered lactam (azetidinone).
Protocol: Always maintain orthogonal protection (e.g., Boc on side chain) until the peptide is fully assembled or cyclization is intentionally desired.
Module 3: Quality Control Protocol (Marfey's Method)
Distinguishing H-L-Dap(Boc)-OH from H-D-Dap(Boc)-OH requires chiral chromatography or derivatization, as they elute identically on standard C18 columns. Marfey’s Method is the gold standard for validating enantiomeric purity [1].
The Principle
Marfey’s reagent (FDAA: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the free
-amine of the Dap substrate.[1][2][3] This converts the enantiomers (L and D) into diastereomers (L-L and L-D), which possess different physical properties and can be separated on a standard achiral C18 HPLC column.
Step-by-Step Protocol
Sample Prep: Dissolve 50 µg of H-Dap(Boc)-OH (L or D sample) in 100 µL water.
Derivatization: Add 200 µL of 1% FDAA in acetone and 40 µL of 1M NaHCO3.
Incubation: Heat at 40°C for 1 hour. (The fluorine atom undergoes nucleophilic aromatic substitution by the
-amine).
Quenching: Stop reaction with 40 µL of 1M HCl. Dilute with acetonitrile.
Figure 2: Workflow for assigning absolute configuration using Marfey's method. The L-D diastereomer typically elutes later than the L-L diastereomer due to increased hydrophobicity in the folded state.
Module 4: Biological Implications & Applications
The choice between H-L-Dap(Boc)-OH and H-D-Dap(Boc)-OH is often a trade-off between biomimicry and stability.
Proteolytic Stability (The D-Advantage)
Endogenous proteases recognize L-amino acids. Incorporating H-D-Dap(Boc)-OH into a peptide sequence renders that specific bond resistant to enzymatic hydrolysis.
Mechanism: The protease active site (e.g., in Trypsin or Chymotrypsin) is chiral and sterically configured to bind the L-substrate. The D-enantiomer projects the side chain in a vector that prevents the catalytic triad from accessing the scissile bond.
Application: D-Dap is extensively used in the development of antimicrobial peptides (AMPs) to increase half-life in serum [2].
Conformational Restriction
L-Dap: Used when mimicking natural post-translational modifications (e.g., N-acetylation) or when maintaining the native left-handed spiral of collagen-like structures.
D-Dap: Used to induce "reverse turns" in cyclic peptides. In "Retro-Inverso" peptide design, D-Dap is used to mimic the spatial orientation of L-Lysine in the parent peptide but with an inverted backbone direction.
References
Marfey, P. (1984).[4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[4] Carlsberg Research Communications, 49, 591-596.[4]
Giuliani, A., et al. (2007). Antimicrobial peptides: an overview of these promising compounds. Cellular and Molecular Life Sciences, 64, 2051-2076.
Wadhwani, P., et al. (2006). Optimization of the Hofmann rearrangement for the synthesis of alpha-amino acid derivatives. Journal of Organic Chemistry. (General reference for Hofmann protocols in peptide synthesis).
Melendez, R.E., & Lubell, W.D. (2003). Synthesis and reactivity of cyclic sulfamidates for the preparation of enantiopure amino acid derivatives. Journal of the American Chemical Society.
An In-depth Technical Guide to the Solubility of H-D-Dap(boc)-OH in DMF and Water
Foreword: The Critical Role of Solubility in Synthesis and Development For researchers and professionals in the field of drug development and peptide chemistry, the starting materials are the foundation of success. Among...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Critical Role of Solubility in Synthesis and Development
For researchers and professionals in the field of drug development and peptide chemistry, the starting materials are the foundation of success. Among these, non-standard amino acid derivatives like H-D-Dap(boc)-OH (N-β-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid) serve as invaluable building blocks for creating novel peptide-based therapeutics and complex organic molecules.[1][2] The Boc (tert-butyloxycarbonyl) protecting group provides stability and allows for selective reactivity, which is essential for controlled synthesis.[3][4] However, the successful incorporation of this reagent into any workflow, be it solid-phase peptide synthesis (SPPS) or solution-phase chemistry, hinges on a fundamental yet often overlooked parameter: its solubility.
This guide provides an in-depth analysis of the solubility of H-D-Dap(boc)-OH in two of the most common solvents used in the laboratory: Dimethylformamide (DMF), a polar aprotic solvent ubiquitous in synthesis, and Water, the universal biological solvent. Moving beyond simple data points, we will explore the underlying molecular principles that govern its dissolution, discuss the factors that influence it, and provide robust protocols for its experimental determination.
Molecular Architecture and its Implications for Solubility
To understand the solubility of H-D-Dap(boc)-OH, we must first dissect its molecular structure. The molecule possesses three key functional regions that dictate its interaction with different solvents:
A Zwitterionic Core: Like all free amino acids, H-D-Dap(boc)-OH has a free α-amino group (-NH₂) and a carboxylic acid group (-COOH). In the solid state and in solutions near neutral pH, these groups exist in their ionized forms: a protonated α-ammonium group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This zwitterionic character facilitates strong ionic interactions and hydrogen bonding in the crystal lattice, leading to a high melting point (approx. 210 °C with decomposition) and influencing its solubility in polar solvents.[5][6]
A Protected β-Amino Group: The side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This group is bulky and non-polar (hydrophobic). It masks the polarity of the underlying amine and introduces a significant hydrocarbon character to the molecule, which tends to decrease aqueous solubility.
Chirality: This guide refers to the D-enantiomer (H-D-Dap(boc)-OH). For the purposes of solubility in achiral solvents like DMF and water, its behavior is identical to its L-enantiomer counterpart.
Figure 1. Key functional groups of H-D-Dap(boc)-OH influencing solubility.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.[7]
Solubility in Water (Polar, Protic Solvent)
Water is a highly polar solvent capable of extensive hydrogen bonding. For H-D-Dap(boc)-OH to dissolve in water, the energy released from solvating the molecule must overcome both the energy of the crystal lattice and the energy required to disrupt the hydrogen-bonding network of water itself.
Favorable Interactions: The zwitterionic -NH₃⁺ and -COO⁻ groups are readily solvated by water molecules through strong ion-dipole interactions and hydrogen bonding.
Unfavorable Interactions: The bulky, non-polar Boc group cannot form hydrogen bonds with water. It disrupts the water structure, creating a "hydrophobic effect" that is energetically unfavorable and limits solubility.
The Decisive Role of pH: The net charge of H-D-Dap(boc)-OH is highly dependent on the pH of the aqueous solution. This is the single most critical factor affecting its water solubility.[8]
At the Isoelectric Point (pI): The molecule has a net charge of zero (existing as a zwitterion). Intermolecular electrostatic attractions between the zwitterions are maximized, and solubility is at its minimum.
At Low pH (Acidic): The carboxylate group becomes protonated (-COOH). The molecule now carries a net positive charge (-NH₃⁺). Repulsion between the positively charged molecules and strong solvation by water leads to a significant increase in solubility.
At High pH (Basic): The ammonium group is deprotonated (-NH₂). The molecule carries a net negative charge (-COO⁻). Similar to the acidic environment, intermolecular repulsion and strong solvation increase solubility.
Solubility in DMF (Polar, Aprotic Solvent)
DMF (Dimethylformamide) is a polar aprotic solvent. It has a large dipole moment, making it effective at solvating polar species. It can act as a hydrogen bond acceptor at its carbonyl oxygen but cannot donate hydrogen bonds.
Favorable Interactions: DMF is an excellent solvent for many organic molecules, including protected amino acids. It can effectively solvate the peptide backbone and the Boc group. Its polarity helps to disrupt the crystal lattice of H-D-Dap(boc)-OH. For this reason, DMF is a standard solvent in peptide synthesis.[9]
Potential Challenges: While DMF is generally a good solvent, the strong zwitterionic interactions within the H-D-Dap(boc)-OH crystal lattice can sometimes require energy (e.g., gentle heating or sonication) to fully overcome, especially when preparing highly concentrated solutions. In some cases, additives that disrupt ionic interactions can further enhance solubility.[10]
Solubility Data Summary
Precise quantitative solubility data (e.g., in mg/mL or M) for H-D-Dap(boc)-OH is not widely published in peer-reviewed literature and often must be determined empirically. The table below synthesizes qualitative information from chemical suppliers and related compounds.
The Fmoc group is significantly more hydrophobic than the free amine on H-D-Dap(boc)-OH. Therefore, H-D-Dap(boc)-OH is expected to have low to moderate solubility in neutral water , with solubility being highly dependent on pH as described above.
Given that the more complex Fmoc-derivative is soluble, H-D-Dap(boc)-OH is expected to be soluble to highly soluble in DMF. This aligns with the common use of DMF for dissolving protected amino acids in synthesis protocols.
The use of this mixed solvent system for analytical measurements confirms solubility. Methanol, as a polar protic co-solvent, can mediate the interactions between the hydrophobic Boc group and water, enhancing overall solubility.
To obtain reliable, quantitative data, an experimental approach is essential. The following protocol describes a self-validating gravimetric method to determine the saturation solubility of H-D-Dap(boc)-OH.
Causality: This method is based on creating a saturated solution, where the dissolved solute is in equilibrium with the excess solid solute. By carefully isolating and weighing a known volume of the supernatant, we can accurately calculate the mass of solute dissolved in that volume.
Step-by-Step Methodology
Preparation: Tare a clean, dry 4 mL glass vial with a screw cap on an analytical balance. Add a precise volume (e.g., 2.00 mL) of the chosen solvent (DMF or buffered water at a specific pH) to the vial and record the mass.
Solute Addition: Add a small, weighed amount of H-D-Dap(boc)-OH (e.g., 20 mg) to the vial. Seal and vortex thoroughly.
Equilibration: Continue adding weighed portions of the solute until a significant amount of undissolved solid remains visible. Place the sealed vial in a temperature-controlled shaker/agitator (e.g., at 25°C) for 24 hours to ensure equilibrium is reached.
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solids, leaving a clear, saturated supernatant.
Sampling: Tare a second clean, dry vial. Using a calibrated micropipette, carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are disturbed, and transfer it to the tared vial.
Mass Determination of Sample: Immediately weigh the vial containing the 1.00 mL of solution to determine the mass of the sample.
Solvent Evaporation: Place the vial in a vacuum centrifuge (e.g., SpeedVac) or use a gentle stream of nitrogen to completely evaporate the solvent. Dry under high vacuum to a constant weight.
Final Weighing: Weigh the vial containing only the dried solute residue.
Calculation:
Mass of Solute = (Mass of vial + residue) - (Mass of empty vial)
Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant (mL)
Trustworthiness Check: Repeat the experiment at least in triplicate to ensure reproducibility. The standard deviation of the results should be low, validating the precision of the protocol.
Field-Proven Insights and Practical Recommendations
For Aqueous Solutions: Always define and buffer the pH. If you need to dissolve H-D-Dap(boc)-OH in an aqueous medium for a bioconjugation reaction, perform the dissolution at a pH away from the presumed pI. For example, dissolving in a dilute solution of HCl (pH ~2-3) or a basic buffer like sodium bicarbonate (pH ~8-9) will yield significantly better results than attempting to dissolve it in neutral, unbuffered water.
For Organic Synthesis (DMF): While H-D-Dap(boc)-OH is generally soluble in DMF, for preparing concentrated stock solutions for SPPS, gentle warming (to 30-40°C) or brief sonication in an ultrasonic bath can significantly accelerate dissolution. Always ensure the solution is cooled back to room temperature before use in a reaction.
Troubleshooting Poor Solubility: If a clear solution is not obtained in DMF, it may indicate impurities in either the solvent or the amino acid derivative. Ensure you are using a high-purity, anhydrous grade of DMF, as water content can affect the solubility of protected amino acids.
Conclusion
The solubility of H-D-Dap(boc)-OH is a tale of two solvents, governed by the dual hydrophilic-hydrophobic nature of the molecule. In DMF , it is expected to be readily soluble, making it highly suitable for organic synthesis applications. In water , its solubility is modest at best in neutral conditions but can be dramatically enhanced by adjusting the pH to either the acidic or basic range. This pH-dependent behavior is a direct consequence of its zwitterionic amino acid core. For any critical application, researchers and drug development professionals are strongly encouraged to move beyond qualitative estimates and perform rigorous experimental determination using a validated protocol, ensuring reproducible and successful outcomes in their scientific endeavors.
References
Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Online] Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 2755946, Boc-Dap-OH. [Online] Available at: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]
ChemBK. FMOC-DAPA(BOC)-OH. [Online] Available at: [Link]
The Royal Society of Chemistry. Experimental Procedure. [Online] Available at: [Link]
AP Chemistry Complete Course. Factors Affecting Solubility. [Online] YouTube. Available at: [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Online] Available at: [Link]
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Online] Available at: [Link]
Science.gov. factors affecting solubility: Topics. [Online] Available at: [Link]
Chongqing Chemdad Co., Ltd. N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. [Online] Available at: [Link]
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Online] Available at: [Link]
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Online] Available at: [Link]
Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Online] Available at: [Link]
Strategic Incorporation of H-D-Dap(boc)-OH into Protease Inhibitor Peptides
Application Note & Protocol Guide | Version 2.0 Executive Summary: The "Stealth" Residue in Drug Design In the development of protease inhibitors, metabolic stability is as critical as binding affinity. H-D-Dap(boc)-OH (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide | Version 2.0
Executive Summary: The "Stealth" Residue in Drug Design
In the development of protease inhibitors, metabolic stability is as critical as binding affinity. H-D-Dap(boc)-OH (
-tert-butoxycarbonyl-D-2,3-diaminopropionic acid) represents a high-value building block for medicinal chemists. It serves a dual purpose:
Proteolytic Resistance: The D-configuration renders the peptide backbone unrecognizable to endogenous L-specific proteases (e.g., trypsin, chymotrypsin).
Conformational Constraint: The short side chain (one methylene group shorter than Ornithine, two shorter than Lysine) restricts conformational freedom, allowing for precise probing of the S1/S1' specificity pockets in serine proteases.
This guide details the chemical handling, conversion, and incorporation of H-D-Dap(boc)-OH into peptide sequences, specifically focusing on its role in developing stable protease inhibitors.
Material Science & Handling
H-D-Dap(boc)-OH is a zwitterionic amino acid with a free
-amine and a protected -amine.
Property
Specification
Critical Note
Molecular Formula
MW: 204.22 g/mol
Stereochemistry
D-isomer (R-configuration)
Essential for protease resistance.
Side Chain Protection
Boc (tert-Butyloxycarbonyl)
Acid Labile. Removed by TFA. Stable to Piperidine.
Solubility
DMSO, DMF, dilute Acetic Acid
Poor solubility in pure DCM or non-polar solvents.
Storage
-20°C, Desiccated
Hygroscopic. Warm to RT before opening.
The "Orthogonality" Trap
A common error in Solid Phase Peptide Synthesis (SPPS) is misinterpreting the compatibility of this building block.
In Boc SPPS: You cannot use this directly for internal positions without protecting the
-amine first (usually with Boc, which conflicts with the side chain).
In Fmoc SPPS: The Boc side chain is compatible (orthogonal to Fmoc removal), but the
-amine must be Fmoc-protected before coupling to the resin, unless it is the final N-terminal residue.
Experimental Protocols
Protocol A: Converting H-D-Dap(boc)-OH to Fmoc-D-Dap(boc)-OH
Context: To use H-D-Dap(boc)-OH in standard Fmoc SPPS, you must first protect the
-amine. Commercial Fmoc-D-Dap(boc)-OH is expensive; synthesizing it from the H- form is cost-effective.
Context: Incorporating the residue into a protease inhibitor sequence (e.g., a Thrombin or Factor Xa inhibitor).
Critical Constraint: The Boc group on the side chain is acid labile .[1] Do not use acidic conditions until the final cleavage step.
Coupling Conditions:
Resin: Rink Amide (for C-terminal amides) or Wang (for acids).
Activation: Use HATU/HOAt or DIC/Oxyma .
Reasoning: Dap derivatives are sterically smaller than Lysine but can suffer from slow kinetics due to local solvation effects. HATU ensures rapid coupling, minimizing racemization.
Time: 45–60 minutes at RT. Double coupling is recommended if the sequence is hydrophobic.
De-protection (Fmoc Removal):
Reagent: 20% Piperidine in DMF.
Note: The Boc side chain is stable to Piperidine.
Final Cleavage (The "Unmasking"):
Reagent: TFA/TIPS/Water (95:2.5:2.5).
Mechanism: This step simultaneously cleaves the peptide from the resin and removes the Boc group from the D-Dap side chain, yielding the free amine (cationic at physiological pH).
Time: 2–3 hours.
Application Logic: Designing Protease Inhibitors
The "S1 Pocket" Probe
Serine proteases (e.g., Trypsin, Thrombin) have a deep S1 pocket with an Aspartate residue at the bottom, which attracts basic residues (Lys, Arg).
D-Dap: Short, rigid. The positive charge (when deprotected) anchors to the Aspartate, but the D-stereochemistry misaligns the scissile bond relative to the catalytic triad (Ser-His-Asp), preventing hydrolysis.
Cyclization Strategy
D-Dap is frequently used to create Lactam Bridges .
Design: Pair D-Dap (residue
) with Asp/Glu (residue or ).
Method:
Use Fmoc-D-Dap(Mtt)-OH instead of Boc if selective deprotection is needed on-resin.
Remove Mtt (1% TFA/DCM) while keeping other side chains protected.
Cyclize with PyBOP/DIPEA.
Note: If using H-D-Dap(boc)-OH, you are limited to linear sequences or N-terminal modifications unless you modify the protection scheme.
Visualizations
Diagram 1: Synthetic Workflow for Protease Inhibitor Generation
This flowchart illustrates the conversion of the raw material into a synthesis-ready block and its subsequent integration.
Caption: Workflow converting H-D-Dap(boc)-OH into a synthesis-ready Fmoc derivative, followed by SPPS and TFA cleavage to yield the active inhibitor.
Diagram 2: Mechanism of Inhibition (Steric & Electronic)
How the D-Dap residue disrupts the protease active site.
Caption: D-Dap mimics Lys/Arg for binding (S1 Pocket) but the D-configuration prevents the Catalytic Triad from cleaving the peptide bond.
References
National Institutes of Health (NIH). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Pseudosymmetric Dipeptide Isosteres. PubMed Central. Available at: [Link]
MDPI. Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors. Molecules 2021.[3] Available at: [Link]
Cambridge MedChem Consulting. Serine Protease Inhibitors: Mechanism and Design. Available at: [Link]
Protocol for converting Fmoc-D-Dap(boc)-OH to free amine
This guide outlines the protocols for converting Fmoc-D-Dap(Boc)-OH (Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid) to its free amine form. The term "free amine" in this context primarily refers to the removal of the Nα-Fmo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the protocols for converting Fmoc-D-Dap(Boc)-OH (Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acid) to its free amine form. The term "free amine" in this context primarily refers to the removal of the Nα-Fmoc group to yield H-D-Dap(Boc)-OH , the reactive intermediate for peptide elongation.
Abstract & Strategic Context
Fmoc-D-Dap(Boc)-OH is a critical non-canonical amino acid building block used to introduce amine functionality into peptide side chains. The conversion to its free amine form (Nα-deprotection) is the pivotal step in Solid Phase Peptide Synthesis (SPPS) and solution-phase fragment assembly.
Primary Challenge: Dap derivatives are prone to beta-elimination (yielding dehydroalanine) and intramolecular lactamization (if the side chain is exposed).
Strategic Solution: The protocols below utilize controlled basicity to remove Fmoc while preserving the acid-labile Boc group and preventing side reactions.
Part 1: Solid-Phase Protocol (Standard SPPS)
Best for: Routine peptide elongation on resin.
This protocol uses a standard piperidine solution but emphasizes shorter contact times to mitigate beta-elimination risks associated with Dap residues.
Reagents Required
Deprotection Cocktail: 20% (v/v) Piperidine in DMF (Dimethylformamide).
Alternative: 20% 4-Methylpiperidine in DMF (Less regulated, equally effective).
Wash Solvent: HPLC-grade DMF.
Step-by-Step Methodology
Resin Swelling: Ensure the peptidyl-resin containing Fmoc-D-Dap(Boc) is fully swollen in DMF (10 mL/g resin) for 15 minutes.
Initial Deprotection (Flash): Add the Deprotection Cocktail (5 mL/g resin). Agitate for 2 minutes at room temperature. Drain.
Purpose: Removes the bulk of the Fmoc group and scavenges reactive fulvene intermediates.
Critical Control: Do not exceed 15 minutes. Extended exposure to base can trigger slow beta-elimination of the Dap side chain.
Flow Wash: Wash the resin extensively with DMF (5 x 1 min) to remove all traces of piperidine.
Validation: The effluent should be neutral. Residual piperidine will cause racemization during the subsequent activation step.
Immediate Coupling: Proceed immediately to the coupling of the next amino acid.
Risk Note: If the free amine H-D-Dap(Boc)-... is left standing, it may undergo slow DKP (diketopiperazine) formation if it is the second residue in the chain.
Part 2: Solution-Phase Protocol (Isolation of Intermediate)
Best for: Preparing H-D-Dap(Boc)-OH fragments for convergent synthesis.
Isolating the free amino acid (zwitterion) in solution is challenging due to the difficulty of separating the polar product from the polar piperidine-fulvene adducts. The Diethylamine (DEA) method is superior here because the reagents and adducts are volatile or easily triturated.
Reagents Required
Base: Diethylamine (DEA) or TAEA (Tris(2-aminoethyl)amine).
Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).
Precipitation Solvent: Cold Diethyl Ether or MTBE.
Step-by-Step Methodology
Dissolution: Dissolve Fmoc-D-Dap(Boc)-OH (1.0 eq) in DCM (10 mL/g). If insoluble, add minimal DMF.
Reaction: Add Diethylamine (50% v/v final concentration). Stir at room temperature for 2 hours .
Monitoring: Check by TLC (CHCl3:MeOH:AcOH 90:8:2). The Fmoc starting material spot should disappear.[1][2]
Evaporation: Concentrate the mixture to an oil under high vacuum (rotary evaporator < 30°C).
Mechanism:[1][3][4][5][6][7] DEA is volatile and is removed. The fulvene-DEA adduct remains.
Trituration (Purification):
Add Cold Diethyl Ether to the oily residue. Triturate vigorously.
The product, H-D-Dap(Boc)-OH , will precipitate as a white/off-white solid (zwitterion), while the lipophilic fulvene-DEA adduct remains dissolved in the ether.
Filtration: Filter the solid, wash with fresh ether (3x), and dry under vacuum.
Base-catalyzed removal of the -side chain, forming dehydroalanine.
Avoid strong bases (DBU) or long reaction times (>20 min).
Lactamization
Attack of the side-chain amine on the -carboxyl.
Keep Boc intact. Never expose to acid (TFA) while the -COOH is activated.
DKP Formation
Intramolecular attack of the N-terminus on the preceding ester.
Only a risk if Dap is the 2nd residue (dipeptide stage). Use bulky Trt resins.
Data Summary: Deprotection Efficiency
Reagent
Time
Scavenging Efficiency
Recommended Use
20% Piperidine/DMF
10 min
High (Standard)
Solid Phase (SPPS)
50% Diethylamine/DCM
2 hrs
Moderate (Slow)
Solution Phase (Isolation)
TAEA (Tris(2-aminoethyl)amine)
15 min
Very High (Phosphate extraction)
Solution Phase (Rapid)
Part 4: Process Visualization
Figure 1: Decision tree for Fmoc deprotection of D-Dap(Boc) derivatives in solid and solution phase.
References
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Beyermann, M., et al. (1996). Rapid continuous flow solid phase peptide synthesis of "difficult" sequences. International Journal of Peptide and Protein Research, 37(6), 525-533. (Reference for TAEA/Scavenging protocols).
Aapptec Application Notes. (2025). Fmoc-Dap(Boc)-OH Handling and Side Reactions.
Technical Support Center: Minimizing Beta-Elimination in Dap Derivatives
Status: Operational Subject: Troubleshooting -Elimination in 2,3-Diaminopropionic Acid (Dap) Peptides Assigned Specialist: Senior Application Scientist Executive Summary: The Dap Paradox You are likely here because your...
You are likely here because your Dap-containing peptide shows significant impurities—specifically the formation of Dehydroalanine (Dha) or subsequent adducts (e.g., piperidine adducts).
The Core Issue: Dap (L-2,3-Diaminopropionic acid) is structurally unique.[1] The proximity of the
-amine to the -carbon creates an electron-withdrawing environment that significantly acidifies the -proton. Under standard Fmoc removal conditions (basic), this proton is abstracted, triggering the ejection of the side-chain protecting group (if it acts as a leaving group) or simply facilitating racemization and elimination.
This guide provides the protocols to arrest this mechanism.
The Mechanism (The "Why")
To fix the problem, you must visualize the enemy. The reaction below details how a standard base treatment transforms your desired Dap residue into a reactive Dehydroalanine trap.
Figure 1: The mechanistic pathway of base-catalyzed beta-elimination in Dap derivatives. The critical control point is the abstraction of the alpha-proton.
Troubleshooting & FAQs
Q1: I am seeing a mass shift of -[Side Chain Mass] and +83 Da. What is happening?
A: You have formed a piperidine adduct.
Diagnosis: The base removed the side chain (elimination), creating Dehydroalanine (Dha).[2]
Reaction: The Dha double bond is highly electrophilic. The piperidine (used for deprotection) acted as a nucleophile and attacked the double bond via Michael addition.
The Fix: You must suppress the basicity of your deprotection cocktail (see Protocol A below).
Q2: Can I use DBU to speed up my couplings/deprotections?
A:ABSOLUTELY NOT.
While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is efficient for difficult sequences, it is a non-nucleophilic, strong base that aggressively promotes
-elimination. Using DBU with Dap derivatives is the fastest way to destroy your peptide.
Q3: Which protecting group is "safest" for the Dap side chain?
A: It depends on your synthesis strategy. See the comparison table below.
Protecting Group
Stability Profile
Risk of Elimination
Recommended For
Fmoc-Dap(Alloc)-OH
High. Removed via Pd(PPh) (neutral conditions).
Lowest. No base required for side-chain removal.
Branching, Cyclization, complex modifications.
Fmoc-Dap(Mtt)-OH
Medium. Removed with dilute TFA (acidic).
Low. Stable to base, but bulky trityl group can induce steric strain.
Selective side-chain derivatization on resin.
Fmoc-Dap(ivDde)-OH
Variable. Removed with Hydrazine.
Moderate. Hydrazine is nucleophilic; prolonged exposure can degrade Dap.
Orthogonal protection if Alloc is not an option.
Fmoc-Dap(Boc)-OH
High. Removed with final TFA cleavage.
Low/Moderate. Risk occurs only during main-chain Fmoc removal cycles.
Standard linear peptides.
Experimental Protocols
Protocol A: The "Buffered" Fmoc Removal (Gold Standard)
Use this protocol for every cycle AFTER the Dap residue has been coupled.
Rationale: Standard 20% Piperidine (pKa ~11.1) is too basic. Adding HOBt (1-Hydroxybenzotriazole) lowers the effective pH and suppresses proton abstraction without compromising Fmoc removal kinetics [1].
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Topic: Solid Phase Peptide Synthesis (SPPS) of D-Diaminopropionic Acid (D-Dap)
Audience: Senior Scientists, Peptide Chemists, Drug Discovery Leads
Executive Summary: The D-Dap Challenge
D-2,3-Diaminopropionic acid (D-Dap) is a non-canonical amino acid frequently employed to enhance proteolytic stability and induce specific secondary structures (e.g.,
-turns) in therapeutic peptides. However, its incorporation presents a dual challenge:[1]
Steric Hindrance: The orthogonal protecting group on the
-amine (e.g., Alloc, Mtt, Boc) creates significant steric bulk near the -carbon, impeding nucleophilic attack during coupling.
Side Reactions: The proximity of the
-amine to the backbone carbonyl creates a high risk of intramolecular cyclization (-lactam formation) and racemization during activation.
This guide provides field-proven protocols to overcome these barriers, ensuring high coupling efficiency (>98%) and optical purity.
Decision Matrix: Selecting the Right Strategy
Before starting, determine your synthesis path based on the specific D-Dap derivative and peptide sequence difficulty.
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on equipment availability and sequence difficulty.
Core Modules: Technical Deep Dive
Module 1: Reagent Selection (The Chemistry)
For sterically hindered D-Dap residues, standard carbodiimide chemistry (DIC/HOBt) often fails to drive the reaction to completion.
The Gold Standard:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred due to the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group, which accelerates the reaction rate by ~100x compared to HBt esters.
The Racemization Trap: D-amino acids are prone to racemization (conversion to L-form) under high pH.
Critical Adjustment: Avoid strong bases like DIEA (Diisopropylethylamine) if possible. Use 2,4,6-Trimethylpyridine (TMP, Collidine) . It is a weaker, more sterically hindered base that maintains sufficient basicity for activation but minimizes proton abstraction from the
-carbon.
Module 2: Solvation & Aggregation (The Physics)
D-Dap residues often induce
-sheet aggregation, causing "difficult sequences" where the resin shrinks and coupling stalls.
Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) . NMP has a higher dipole moment and better swells polystyrene-based resins, exposing the reactive sites.
Chaotropic Salts: For extreme aggregation, add 0.4M LiCl or KSCN to the coupling mixture. These salts disrupt the hydrogen bonding network of the growing peptide chain (chaotropic effect).
Module 3: Orthogonal Protection (The Architecture)
The choice of side-chain protection dictates the synthesis flow.
Use this for difficult/hindered sequences at Room Temperature.
Preparation: Dissolve Fmoc-D-Dap(Alloc)-OH (4.0 eq) and HATU (3.9 eq) in minimum NMP .
Activation: Add Collidine (8.0 eq). Note: Do not pre-activate for >2 minutes to prevent racemization.
Coupling: Add immediately to the resin. Agitate for 60 minutes .
Re-Coupling (Double Couple): Drain. Repeat steps 1-3 with fresh reagents for 45 minutes .
Validation: Perform a Chloranil Test (more sensitive than Kaiser for some hindered amines) or a micro-cleavage LC-MS check.
Protocol B: Microwave-Assisted Coupling
Use this if a microwave synthesizer (e.g., CEM Liberty Blue, Biotage Initiator) is available.
Reagents: Use DIC (0.5M) and Oxyma Pure (1.0M) in DMF.
Why Oxyma? At high temperatures (75°C+), HATU can cause capping. Oxyma is safer and highly efficient in microwaves.
Cycle:
Ramp to 75°C over 2 minutes.
Hold at 75°C for 5 minutes.
Power limit: 30W to prevent resin overheating.
Troubleshooting & FAQs
Q1: I see a mass of [M-18] in my LC-MS. What is this?
Diagnosis: This is likely
-lactam formation (dehydration).
Cause: The side-chain amine attacked the backbone carbonyl. This often happens if the Fmoc group is removed while the side chain is unprotected or if the side chain protecting group is labile.
Solution: Ensure you are using Fmoc-D-Dap(Alloc)-OH . The Alloc group is stable to piperidine (Fmoc removal) and TFA. Only remove Alloc when you are ready to functionalize that specific site.
Q2: My coupling yield is stuck at 70% despite double coupling.
Magic Mixture: Use a solvent system of DCM/DMF/NMP (1:1:1) + 1% Triton X-100.
Pseudoproline: If possible, insert a pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) before the Dap residue in the sequence to disrupt the structure.
Q3: How do I remove the Alloc group without ruining the peptide?
Protocol:
Wash resin with DCM (3x).
Add Pd(PPh
) (0.1 eq) and Phenylsilane (10 eq) in DCM.
Agitate for 30 minutes. Repeat x2.
Critical Wash: Wash with 0.5% Sodium Diethyldithiocarbamate in DMF to scavenge Palladium (prevents grey resin/metal contamination).
References
BenchChem. (2025).[2][3] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Link
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
Sigma-Aldrich. (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis.Link
Albericio, F., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology.[4] Link
MedChemExpress. (2025). Fmoc-Dap(Alloc)-OH Product Guide and Solubility Protocols.Link
Troubleshooting low yield in H-D-Dap(boc)-OH synthesis
Welcome to the technical support center for the synthesis of H-D-Dap(boc)-OH (Nβ-Boc-D-α,β-diaminopropionic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of H-D-Dap(boc)-OH (Nβ-Boc-D-α,β-diaminopropionic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues leading to low yields, and answer frequently asked questions. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Introduction to H-D-Dap(boc)-OH
H-D-Dap(boc)-OH is a valuable non-proteinogenic amino acid building block in medicinal chemistry and peptide synthesis. Its unique structure, with a Boc-protected β-amino group and a free α-amino group, allows for selective chemical modifications, making it a key component in the synthesis of complex peptides, peptidomimetics, and other specialized molecules. However, its synthesis can be challenging, with low yields often hindering research and development timelines. This guide will address these challenges head-on.
Troubleshooting Guide: Low Yield in H-D-Dap(boc)-OH Synthesis
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of H-D-Dap(boc)-OH.
Question 1: My overall yield for the synthesis of H-D-Dap(boc)-OH starting from D-Serine is consistently below 40%. What are the most likely causes and how can I improve it?
Low yields in this multi-step synthesis can arise from several factors. Let's break down the common pitfalls in the synthetic route from D-Serine.
Underlying Cause: The synthesis of H-D-Dap(boc)-OH from D-Serine typically proceeds through the following key transformations: protection of the hydroxyl and amino groups, conversion of the hydroxyl to a leaving group, azide displacement, reduction of the azide, and finally, selective Boc protection of the β-amino group. Each of these steps has the potential for yield loss.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in H-D-Dap(boc)-OH synthesis.
Detailed Solutions:
Verify Starting Material Purity: Ensure the D-Serine is of high purity and the correct enantiomer. Impurities can interfere with the initial protection steps.
Inefficient Protection Steps: The initial protection of the amine and hydroxyl groups of D-serine is critical. For instance, in the formation of N-Boc-D-Serine, ensure complete reaction by monitoring with TLC.
Poor Leaving Group Formation: The conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) can be a source of low yield.
Recommendation: Use fresh p-toluenesulfonyl chloride or methanesulfonyl chloride. Ensure the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis of the reagent. The use of a non-nucleophilic base like triethylamine or pyridine is crucial.
Incomplete Azide Displacement: The SN2 reaction with sodium azide to introduce the second nitrogen atom can be sluggish.
Recommendation: Use a polar aprotic solvent like DMF to solvate the azide anion effectively. The reaction may require elevated temperatures (e.g., 60-80 °C) and prolonged reaction times. Monitor the reaction progress by TLC.
Inefficient Azide Reduction: The reduction of the azide to the primary amine is a critical step.
Recommendation: Catalytic hydrogenation (e.g., H2, Pd/C) is a clean and efficient method. Ensure the catalyst is active and the system is properly flushed with hydrogen. Alternatively, Staudinger reduction (using triphenylphosphine followed by hydrolysis) can be employed.
Non-selective Boc Protection: This is a very common reason for low yields of the desired product. The goal is to selectively protect the β-amino group while leaving the α-amino group free.
Recommendation: This step is often performed on the diamino acid precursor where the α-amino group is part of a copper complex, which shields it from reacting with the Boc-anhydride. After the selective Boc protection of the β-amino group, the copper can be removed.
Product Loss During Purification: H-D-Dap(boc)-OH is a polar molecule, which can make purification challenging.
Recommendation: Ion-exchange chromatography is often the most effective method for purifying this compound. If using silica gel chromatography, a polar solvent system (e.g., a gradient of methanol in dichloromethane with a small amount of acetic acid or ammonia) may be necessary.
Question 2: I am observing multiple spots on my TLC after the Boc protection step. How do I identify the byproducts and prevent their formation?
The appearance of multiple spots on TLC indicates the formation of side products. Identifying these is key to optimizing the reaction.
Common Byproducts in Boc Protection of Diaminopropionic Acid:
Byproduct
Probable Cause
Prevention Strategy
Di-Boc protected diamine
Excess Boc-anhydride or prolonged reaction time.
Use a stoichiometric amount of Boc-anhydride (or a slight excess, e.g., 1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
α-Boc protected diamine
Non-selective reaction due to similar reactivity of the two amino groups.
Employ a protection strategy that differentiates the two amino groups. The use of a copper chelate to protect the α-amino acid moiety is a common and effective method.
Unreacted starting material
Insufficient Boc-anhydride or short reaction time.
Ensure the use of at least one equivalent of Boc-anhydride and allow the reaction to go to completion.
Experimental Protocol for Byproduct Analysis:
Isolate the major byproducts: If possible, isolate the major byproduct spots from a preparative TLC plate or by column chromatography.
Characterize by Mass Spectrometry: Obtain the mass of the isolated byproducts. This will help in identifying their molecular formula and deducing their structure (e.g., addition of one or two Boc groups).
NMR Spectroscopy: If sufficient material can be isolated, 1H and 13C NMR spectroscopy can provide definitive structural information.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of H-D-Dap(boc)-OH, D-Serine or D-Aspartic Acid?
Both D-Serine and D-Aspartic acid can be used as starting materials, and the choice often depends on the desired overall synthetic strategy and available resources.
D-Serine Route: This route involves the conversion of the hydroxyl group to an amino group. It is a well-established method that generally proceeds with good control of stereochemistry.
D-Aspartic Acid Route: This route typically involves a Curtius rearrangement of an aspartic acid derivative to form the β-amino group. This method can also be efficient but requires careful handling of the azide intermediates.
Q2: Can I use Fmoc protection instead of Boc protection for the β-amino group?
Yes, Fmoc (9-fluorenylmethyloxycarbonyl) is a common orthogonal protecting group to Boc. The choice between Boc and Fmoc for the β-amino group depends on the subsequent steps in your synthetic scheme. If you plan to perform solid-phase peptide synthesis (SPPS) using Fmoc chemistry for the α-amino group, then having a Boc group on the side chain is ideal, as it is stable to the piperidine used for Fmoc deprotection. Conversely, if you are using Boc-based SPPS, an Fmoc-protected side chain would be appropriate.
Q3: How can I confirm the enantiomeric purity of my final H-D-Dap(boc)-OH product?
Maintaining the stereochemical integrity of the chiral center is crucial. Racemization can occur at various stages, especially under harsh basic or acidic conditions.
Methods for Assessing Enantiomeric Purity:
Chiral HPLC: This is the most common and reliable method. The derivatized or underivatized amino acid is run on a chiral column, which separates the D and L enantiomers, allowing for their quantification.
NMR with Chiral Shift Reagents: The use of chiral shift reagents can induce different chemical shifts for the enantiomers in the NMR spectrum, allowing for their differentiation and quantification.
Optical Rotation: While a measurement of the specific rotation can indicate the presence of the desired enantiomer, it is not a precise method for determining enantiomeric purity.
Q4: What are the key safety precautions I should take during this synthesis?
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas.
Boc-anhydride: Di-tert-butyl dicarbonate is a moisture-sensitive and lachrymatory compound. Handle it in a fume hood.
Solvents: Use appropriate care when handling flammable and potentially toxic organic solvents like DMF and dichloromethane.
Experimental Protocols
Protocol 1: Synthesis of H-D-Dap(boc)-OH from D-Serine (Adapted from a similar synthesis of the L-enantiomer)
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Caption: Synthetic workflow for H-D-Dap(boc)-OH from D-Serine.
Step-by-Step Methodology:
N-Boc Protection of D-Serine:
Dissolve D-Serine in a 1:1 mixture of dioxane and water.
Add sodium bicarbonate (2.5 equivalents).
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise.
Stir the reaction at room temperature overnight.
Acidify the reaction mixture with a cold solution of potassium bisulfate to pH 2-3.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-D-Serine.
O-Tosylation:
Dissolve N-Boc-D-Serine in anhydrous pyridine and cool to 0 °C.
Quench the reaction with cold water and extract the product with ethyl acetate.
Wash the organic layer with cold 1M HCl, saturated sodium bicarbonate, and brine.
Dry the organic layer and concentrate to yield the O-tosylated intermediate.
Azide Displacement:
Dissolve the O-tosylated intermediate in DMF.
Add sodium azide (3 equivalents) and heat the reaction to 70 °C for 12-16 hours.
Cool the reaction mixture, add water, and extract the product with ethyl acetate.
Wash the organic layer with water and brine, dry, and concentrate.
Azide Reduction:
Dissolve the azide intermediate in methanol.
Add 10% Palladium on carbon (10 mol%).
Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
Filter the reaction mixture through Celite and concentrate the filtrate to obtain Nα-Boc-D-α,β-diaminopropionic acid.
α-Boc Deprotection:
Dissolve the Nα-Boc protected diamine in a solution of 4M HCl in dioxane.
Stir at room temperature for 1-2 hours.
Concentrate under reduced pressure to obtain the dihydrochloride salt of D-α,β-diaminopropionic acid.
Selective β-Boc Protection:
Dissolve the diamine dihydrochloride in water and adjust the pH to ~9.5 with 1M NaOH.
Add a solution of copper(II) sulfate (1 equivalent) in water. A deep blue solution should form.
Add (Boc)2O (1.1 equivalents) and stir vigorously at room temperature overnight.
Remove the copper by treating the solution with a chelating resin or by bubbling H2S gas through the solution (use a fume hood).
Filter to remove the copper sulfide precipitate and adjust the pH of the filtrate to ~5 with acetic acid.
The product can be purified by ion-exchange chromatography.
References
Aapptec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]
PubChem. (n.d.). Boc-Dap-OH. Retrieved from [Link]
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
Molecules. (2019). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]
ResearchGate. (n.d.). A High Yielding Solid-phase Total Synthesis of Daptomycin using a Fmoc SPPS Stable Kynurenine Synthon. Retrieved from [Link]
MDPI. (2020). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Retrieved from [Link]
National Center for Biotechnology Information. (2021). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Retrieved from [Link]
ResearchGate. (n.d.). Orthogonally Protected Artificial Amino Acid as Tripod Ligand for Automated Peptide Synthesis and Labeling with [99mTc(OH2)3(CO)3]+. Retrieved from [Link]
ResearchGate. (n.d.). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved from [Link]
Optimization
Technical Support Center: Optimizing Fmoc Deprotection for D-Dap Containing Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specifi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the Fmoc deprotection of peptides containing D-diaminopropionic acid (D-Dap). Our goal is to equip you with the scientific understanding and practical protocols to optimize your solid-phase peptide synthesis (SPPS) and achieve higher purity and yield of your target peptides.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the incorporation of D-Dap into peptide sequences and the nuances of its Fmoc deprotection.
1. What is D-Dap and why is it used in peptide synthesis?
D-diaminopropionic acid (D-Dap) is a non-proteinogenic amino acid that contains a primary amine on its side chain. This additional amino group makes D-Dap a valuable building block for creating branched peptides, introducing sites for conjugation of molecules like polyethylene glycol (PEG) or cytotoxic drugs, and for synthesizing cyclic peptides.
2. What are the common side-chain protecting groups for Fmoc-D-Dap-OH and how do they influence the synthesis strategy?
The side-chain amine of D-Dap must be protected during SPPS to prevent unwanted side reactions. The choice of protecting group is crucial as it dictates the deprotection strategy. Common protecting groups include:
Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[]
Mtt (4-Methyltrityl): The Mtt group is highly acid-labile and can be selectively removed on-resin using a dilute solution of TFA in dichloromethane (DCM), typically 1-2%.[2] This allows for side-chain modification while the peptide is still attached to the solid support.
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The ivDde group is orthogonal to both Fmoc and Boc protection and can be selectively removed using a solution of hydrazine in DMF.[3] This enables site-specific manipulation of the D-Dap side chain.
3. What is the standard protocol for Fmoc deprotection of a D-Dap containing peptide?
For most standard D-Dap derivatives, such as Fmoc-D-Dap(Boc)-OH, the conventional Fmoc deprotection protocol is generally effective. This typically involves a two-step treatment with 20% piperidine in N,N-dimethylformamide (DMF).[4][5] A common procedure is a short initial treatment (1-5 minutes) followed by a longer treatment (10-20 minutes).[4][5]
4. Are there any known side reactions specific to D-Dap during Fmoc deprotection?
While D-Dap itself is generally stable under standard Fmoc deprotection conditions, the choice of its side-chain protecting group can introduce the possibility of side reactions. For instance, with Fmoc-Dap(Dde)-OH, there is a risk of the Dde group migrating from the side chain to the newly deprotected N-terminal amine.[]
II. Troubleshooting Guide: Incomplete Fmoc Deprotection of D-Dap Containing Peptides
Incomplete Fmoc deprotection is a common issue in SPPS that can lead to deletion sequences and low purity of the final product.[6] The presence of sterically bulky side-chain protecting groups on D-Dap can sometimes exacerbate this problem. This guide provides a systematic approach to troubleshooting and optimizing Fmoc deprotection for your D-Dap containing peptides.
Symptom: Incomplete Fmoc Deprotection
Initial Verification:
Before proceeding with extensive optimization, confirm incomplete deprotection using one of the following methods:
Kaiser Test (Ninhydrin Test): A positive (blue) result after the deprotection step indicates the presence of free primary amines, suggesting successful deprotection. A negative (yellow) or faint blue result points to incomplete removal of the Fmoc group.
UV-Vis Spectroscopy: The progress of Fmoc deprotection can be monitored by measuring the UV absorbance of the piperidine-dibenzofulvene adduct in the deprotection solution at approximately 301 nm.[7] A stable and predictable absorbance profile across synthesis cycles suggests complete deprotection. A lower-than-expected absorbance may indicate incomplete removal.
HPLC/Mass Spectrometry of a Test Cleavage: Cleaving a small amount of resin and analyzing the resulting peptide by HPLC and mass spectrometry is the most definitive method. The presence of a peak corresponding to the mass of the Fmoc-adduct of your peptide confirms incomplete deprotection.
Troubleshooting Workflow
If incomplete deprotection is confirmed, follow this workflow to identify the root cause and implement corrective measures.
Troubleshooting Workflow for Incomplete Fmoc Deprotection.
Detailed Troubleshooting Steps and Protocols
1. Addressing Potential Steric Hindrance from the D-Dap Side-Chain Protecting Group
The bulky nature of protecting groups like Mtt or even Boc on the D-Dap side chain can sterically hinder the access of piperidine to the N-terminal Fmoc group.
Action 1.1: Extend Deprotection Time.
Rationale: Providing more time for the deprotection reaction can help overcome kinetic barriers imposed by steric hindrance.
Protocol:
Instead of the standard 1-5 min + 10-20 min protocol, increase the second deprotection step to 30 minutes.
For particularly challenging sequences, consider a third deprotection step of 15-20 minutes.
After each modification, perform a test cleavage and analyze by HPLC to assess the impact on deprotection efficiency and peptide purity.
Action 1.2: Increase Piperidine Concentration.
Rationale: A higher concentration of the deprotecting base can increase the reaction rate.
Protocol:
Prepare a 30-50% (v/v) solution of piperidine in DMF.
Perform the deprotection using your standard time and monitor the outcome.
Caution: Higher piperidine concentrations can increase the risk of side reactions like aspartimide formation, especially in sensitive sequences.[8]
Action 1.3: Utilize a Stronger, Non-Nucleophilic Base like DBU.
Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be more effective than piperidine for deprotecting sterically hindered amino acids.[9]
Protocol:
Prepare a 2% (v/v) solution of DBU in DMF.
Perform the deprotection for 2 x 5 minutes at room temperature.
Important: Since DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct. Therefore, thorough washing of the resin after deprotection is critical to prevent re-attachment of the DBF to the deprotected amine.[9] Alternatively, a small amount of a scavenger like piperazine can be added to the DBU solution.[10]
2. Mitigating Peptide Aggregation
Difficult sequences, particularly those with hydrophobic residues, can aggregate on the solid support, leading to poor solvation and incomplete reactions, including Fmoc deprotection.[11]
Rationale: Certain additives can disrupt the secondary structures of aggregating peptides, improving solvent penetration and reaction efficiency.
Protocol:
Add 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the piperidine deprotection solution to a final concentration of 0.1 M. These additives have been shown to reduce side reactions and can help improve deprotection efficiency.[12]
3. Review of General SPPS Practices
Sometimes, the issue may not be specific to the D-Dap residue but rather a general problem with the synthesis protocol.
Action 3.1: Verify Reagent Quality.
Rationale: The quality of reagents, especially DMF, is critical for successful SPPS.
Protocol:
Ensure you are using high-purity, peptide-synthesis-grade DMF that is free of amines.[13]
Confirm that your piperidine is of high quality and has been stored properly.
Action 3.2: Ensure Adequate Resin Swelling and Mixing.
Rationale: Proper swelling of the resin is essential for all reagents to access the growing peptide chains. Inefficient mixing can lead to localized areas of incomplete reaction.
Protocol:
Allow for adequate resin swelling in DMF before starting the synthesis.
Ensure consistent and efficient mixing during all steps of the synthesis cycle.
Quantitative Data Summary
Parameter
Standard Protocol
Optimized Protocol for Steric Hindrance
Optimized Protocol with DBU
Deprotection Reagent
20% Piperidine in DMF
20-50% Piperidine in DMF
2% DBU in DMF
Deprotection Time
1-5 min, then 10-20 min
2 x 20-30 min
2 x 5 min
Key Considerations
Generally effective for non-hindered residues.
Increased risk of base-labile side reactions.
Requires thorough washing to remove DBF.
III. Visualizing the Deprotection Mechanism and Troubleshooting
To further clarify the concepts discussed, the following diagrams illustrate the Fmoc deprotection mechanism and a decision-making workflow for troubleshooting.
Fmoc Deprotection Mechanism.
Decision Tree for Troubleshooting Incomplete Deprotection.
IV. References
Bontems, F., et al. (1998). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection during the three different syntheses of the DBD of hRFX1. ResearchGate. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 7948.
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Reves, M., et al. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 32(10), 963-968.
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Retrieved from [Link]
Kumar, A., et al. (2021). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 23(16), 5899-5906.
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Retrieved from [Link]
Jadhav, S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(118), 97262-97267.
Wu, Y., et al. (2020). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. Organic & Biomolecular Chemistry, 18(33), 6473-6477.
Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 37(42), 7527-7530.
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-27). Humana Press.
Darvishi, F., et al. (2022). 6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. Energy & Fuels, 36(1), 238-248.
Lauer-Fields, J. L., et al. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 58(5), 375-385.
Bodanszky, M. (1988). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. International Journal of Peptide and Protein Research, 32(1), 1-8.
Jadhav, S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Publishing. Retrieved from [Link]
AAPPTec. (n.d.). Fmoc-Dap(Mtt)-OH. Retrieved from [Link]
Qi, Y. K., et al. (2020). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. Chemical Communications, 56(74), 10933-10936.
Agmon, G., et al. (2023). Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. ACS Nano, 17(2), 1081-1091.
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
Technical Support Center: Purification of Peptides with D-Dap(Boc) Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides incorporating D-2,3-diaminopropionic acid (Dap) residues with a tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine. The inherent properties of the D-amino acid stereochemistry and the bulky, hydrophobic Boc group necessitate specialized purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing D-Dap(Boc)?
A1: The main difficulties arise from three core properties:
Increased Hydrophobicity: The Boc group is bulky and nonpolar, which significantly increases the overall hydrophobicity of the peptide. This can lead to poor solubility in aqueous buffers, strong retention on reversed-phase HPLC columns, and an increased propensity for aggregation.[1][2]
Aggregation: Peptides with hydrophobic residues are prone to aggregation, a process where peptide chains associate to form larger, often insoluble, structures.[3] This can result in low recovery, poor peak shape during chromatography, and a complete failure of purification.
Steric Hindrance and Structural Changes: The D-configuration of the amino acid can alter the peptide's secondary structure, potentially exposing hydrophobic regions and further promoting aggregation.[4][5] The bulky Boc group can also sterically hinder interactions, which can sometimes complicate separation from closely related impurities.
Q2: My D-Dap(Boc) peptide has poor solubility in my initial HPLC mobile phase (Water/Acetonitrile/TFA). What should I do?
A2: This is a common issue. Before injecting onto your HPLC column, ensure your crude peptide is fully dissolved. If solubility is low, consider the following:
Initial Dissolution: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with your aqueous mobile phase.[2] Caution: Ensure the final concentration of these strong solvents is low enough to not interfere with peptide binding to the column.
Acidification: For basic peptides, dissolution in a dilute acidic solution (e.g., 10% acetic acid) can help by protonating basic residues.[1]
Test Solubility: Always test the solubility of a small amount of your peptide before dissolving the entire batch.[2]
Q3: I'm seeing a very broad or tailing peak for my peptide during RP-HPLC. What is the cause?
A3: Peak broadening or tailing in RP-HPLC of D-Dap(Boc) peptides can be attributed to several factors:
On-Column Aggregation: The peptide may be aggregating on the column itself. Try lowering the sample concentration or modifying the mobile phase with organic modifiers.
Poor Solubility in Mobile Phase: The peptide may be precipitating at the head of the column as the organic content of the mobile phase is initially low. Starting your gradient with a higher initial percentage of organic solvent (e.g., 10-15% acetonitrile) can help maintain solubility.
Secondary Interactions: The peptide might be interacting with residual silanol groups on the silica-based column packing. Using a low pH mobile phase, such as the standard 0.1% trifluoroacetic acid (TFA), helps to suppress these interactions by protonating the silanols.[6]
Q4: How do I confirm that the Boc group is still intact on the D-Dap residue after synthesis and cleavage?
A4: The most direct method is mass spectrometry (MS), such as MALDI-TOF or ESI-MS.[4][7] You must calculate the expected theoretical mass of your peptide with the Boc group present. The mass of a Boc group is 100.12 Da. Compare this theoretical mass with the experimental mass obtained from your analysis. The presence of a peak corresponding to the expected mass confirms the Boc group is intact. An additional peak at [M-100.12]+H may indicate partial, premature deprotection.
The purification of peptides containing D-Dap(Boc) almost exclusively relies on reversed-phase high-performance liquid chromatography (RP-HPLC).[6][8] Success hinges on a systematic approach to method development.
Issue: Poor Resolution Between the Target Peptide and Impurities
Closely eluting impurities, such as deletion sequences or isomers, are a common challenge. The hydrophobicity of the Boc group can make the target peptide's retention time very similar to that of other hydrophobic impurities.
Causality: The separation in RP-HPLC is based on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. When hydrophobicity differences are minimal, resolution suffers.
Comparative Analysis of Optical Rotation: D-Dap(Boc) vs. L-Dap(Boc)
Executive Summary D-Dap(Boc) (N -Boc-D-2,3-diaminopropionic acid) and L-Dap(Boc) are enantiomeric non-proteinogenic amino acids used extensively in peptidomimetics to introduce basic handles or form novel bridges. The cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
D-Dap(Boc) (N
-Boc-D-2,3-diaminopropionic acid) and L-Dap(Boc) are enantiomeric non-proteinogenic amino acids used extensively in peptidomimetics to introduce basic handles or form novel bridges.
The critical distinction lies in their stereochemistry at the
-carbon. For the zwitterionic forms (H-Dap(Boc)-OH), the L-isomer exhibits a negative optical rotation ( in HO), whereas the D-isomer exhibits a positive optical rotation ( in MeOH).
Critical Nomenclature Warning: Researchers often confuse Dap(Boc) (side-chain protected) with Boc-Dap (alpha-amine protected). This guide focuses on Dap(Boc) , where the
-amine is protected, leaving the -amine available for reaction or further protection (e.g., by Fmoc).[1]
Part 1: Technical Comparison & Data
Optical Rotation Data Table
The following values represent high-purity (>98%) samples measured at 20°C using the Sodium D-line (589 nm).
*Note on Solvents: While enantiomers theoretically have equal and opposite rotations in the same solvent, commercial certificates of analysis (COAs) often standardize L-Dap(Boc) in water and D-Dap(Boc) in methanol due to solubility or historical protocols. The sign reversal (- to +) is the primary indicator of stereochemical inversion.
The "Alpha vs. Beta" Trap
A common failure mode in Dap synthesis is selecting the wrong regioisomer.
Dap(Boc): Protection is on the Side Chain (
-amine) . Used for growing the peptide backbone.[2]
Boc-Dap: Protection is on the Main Chain (
-amine) . Used as a terminal cap or starting unit.
Data Contrast:
H-L-Dap(Boc)-OH (Beta-protected):
Boc-L-Dap-OH (Alpha-protected):
(c=1, MeOH:HO)
Part 2: Structural & Mechanistic Visualization
Stereochemical & Regioisomer Logic
The following diagram illustrates the structural differences and the correct selection path for Solid Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting the correct Diaminopropionic acid derivative based on protection site and stereochemical requirements.
Part 3: Experimental Protocol for Optical Rotation
To verify the identity of your Dap(Boc) stock, follow this self-validating protocol. This ensures you do not inadvertently use a racemized or wrong-isomer batch.
Reagents & Equipment
Polarimeter: Sodium D-line (589 nm), temperature controlled cell.
Solvent: HPLC-grade Water (for L-isomer) or Methanol (for D-isomer).
Sample: >20 mg of H-Dap(Boc)-OH.
Step-by-Step Methodology
Blanking: Fill the polarimeter cell (1 dm path length) with pure solvent. Zero the instrument. Causality: Removes solvent background rotation.
Sample Prep: Weigh exactly 100 mg of the amino acid. Dissolve in 10.0 mL of solvent (Concentration
g/100mL).
Note: If the solution is cloudy, filter through a 0.45 µm PTFE filter. Suspended particles scatter light, invalidating the reading.
Equilibration: Inject sample into the cell. Allow temperature to stabilize to 20°C ± 0.5°C.
Why? Optical rotation is temperature-dependent (
).
Measurement: Record 5 readings and average them.
Calculation:
Where is the observed rotation (degrees), is path length (dm), and is concentration (g/mL).[3][4]
Acceptance Criteria
L-Dap(Boc): Value must be negative (
).
D-Dap(Boc): Value must be positive (
).
Alert: If the value is close to 0° (e.g., ±5°), you likely have the Boc-Dap (alpha-protected) isomer or a racemized sample.
References
Chem-Impex International. N-beta-Boc-L-2,3-diaminopropionic acid Technical Data. Retrieved from
Chem-Impex International. N-beta-Boc-D-2,3-diaminopropionic acid Technical Data. Retrieved from
Sigma-Aldrich. Boc-Dap-OH (Alpha-protected) Certificate of Analysis. Retrieved from
PubChem. Boc-Dap-OH Compound Summary (CID 2755946). National Library of Medicine. Retrieved from
Fisher Scientific. N(alpha)-Boc-D-2,3-diaminopropionic acid Specifications. Retrieved from
Strategic Selection Guide: H-D-Dap(Boc)-OH vs. H-D-Dap(Alloc)-OH
Executive Summary: The Decision Matrix In the synthesis of complex peptidomimetics, 2,3-Diaminopropionic acid (Dap) is a critical tool for introducing short-range constraints or "staples" that standard Lysine residues ca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Decision Matrix
In the synthesis of complex peptidomimetics, 2,3-Diaminopropionic acid (Dap) is a critical tool for introducing short-range constraints or "staples" that standard Lysine residues cannot achieve due to their longer alkyl chains. However, the success of incorporating Dap hinges entirely on the selection of the side-chain protecting group.
The choice between H-D-Dap(Boc)-OH and H-D-Dap(Alloc)-OH is not merely a matter of preference but of synthetic strategy .
Feature
H-D-Dap(Boc)-OH
H-D-Dap(Alloc)-OH
Primary Utility
Linear sequences or post-cleavage modification.
On-resin cyclization, branching, or selective labeling.[1]
Orthogonality
Semi-Orthogonal (Acid labile). Removed during final TFA cleavage.
Fully Orthogonal (Pd(0) labile). Stable to both TFA (acid) and Piperidine (base).
Mechanism
Acidolysis (carbocation formation).
Palladium-catalyzed allyl transfer (Tsuji-Trost).[2]
Complexity
Low (Single-step global deprotection).
High (Requires inert atmosphere, catalyst, and scavengers).
Best For
Standard antimicrobial peptides (AMPs), simple linear analogues.
To understand why you would choose one over the other, we must visualize the "Orthogonality Landscape." In modern Fmoc Solid Phase Peptide Synthesis (SPPS), we operate in three dimensions of chemical stability.
Figure 1: The Orthogonality Landscape. Green arrows indicate cleavage; red dashed lines indicate stability. Alloc provides a "third dimension" of protection.
Part 2: H-D-Dap(Boc)-OH – The Acid-Labile Workhorse
The Mechanism
The tert-butyloxycarbonyl (Boc) group is removed via acidolysis. Upon exposure to high concentrations of Trifluoroacetic Acid (TFA), the Boc group fragments into CO₂, isobutylene, and the free amine.
Strategic Application
Use H-D-Dap(Boc)-OH when:
The Dap residue is passive: You simply need a free amine (positive charge) in the final molecule to mimic Lysine or Arginine but with a shorter side chain (e.g., antimicrobial peptides).
Post-Cleavage Modification: You intend to modify the amine after the peptide has been cleaved from the resin and purified (e.g., solution-phase conjugation).
Expert Insight: The Lactamization Risk
A critical failure mode with Dap is intramolecular lactamization . Because the side chain is short (only one carbon), the beta-amine is spatially very close to the alpha-carbonyl.
Risk: If you use H-D-Dap(Boc)-OH and accidentally activate the alpha-carboxyl while the beta-amine is free (or vice versa in solution phase), it will rapidly cyclize to form a 4-membered beta-lactam ring, terminating your synthesis.
Solution: Always ensure the alpha-amine and alpha-carboxyl are engaged in the peptide backbone before exposing the side chain.
Part 3: H-D-Dap(Alloc)-OH – The Orthogonal Specialist
The Mechanism
The Allyloxycarbonyl (Alloc) group is stable to both acid and base. It is removed via a Palladium(0)-catalyzed allyl transfer.[3] This reaction requires a "scavenger" to accept the allyl cation; otherwise, the allyl group will re-attach to nucleophilic residues (like Tyrosine, Tryptophan, or the free amine itself).
Strategic Application
Use H-D-Dap(Alloc)-OH when:
On-Resin Cyclization: You need to form a lactam bridge between the Dap side chain and an Asp/Glu side chain while the peptide is still on the solid support.
Branching: You want to grow a secondary peptide chain off the Dap side chain.
Selective Labeling: You need to attach a fluorophore to the Dap side chain without affecting the N-terminal Fmoc group.
Validated Protocol: Alloc Deprotection
Standard protocol adapted from Kates et al. and optimized for minimizing oxidation.
0.5% Sodium Diethyldithiocarbamate (in DMF) – This chelates residual Palladium, which appears black/grey on the resin.
DMF (5x)
Figure 2: The Catalytic Cycle of Alloc Deprotection. Phenylsilane acts as the irreversible hydride donor.
Part 4: Comparative Data & Decision Support
Stability Profile
Reagent / Condition
H-D-Dap(Boc)-OH
H-D-Dap(Alloc)-OH
20% Piperidine (Fmoc removal)
Stable
Stable
95% TFA (Final Cleavage)
Cleaved (Rapid)
Stable
Pd(PPh₃)₄ / PhSiH₃
Stable
Cleaved (Specific)
Hydrazine (Dde removal)
Stable
Unstable (Risk of reduction)
H₂ / Pd-C (Hydrogenation)
Stable
Cleaved
Cost & Complexity Analysis
Cost: H-D-Dap(Alloc)-OH is generally 2-3x more expensive than the Boc derivative due to the complexity of manufacturing the Alloc reagent.
Time: Alloc deprotection adds approximately 2-3 hours to the synthesis workflow (including washes and Pd chelation). Boc deprotection is instantaneous during cleavage.
Part 5: Troubleshooting & Side Reactions
Incomplete Alloc Removal
Symptom: Mass spec shows +84 Da peak (Alloc intact) or +40 Da (Allyl group transferred).
Cause: Oxidized catalyst (Pd turned black/orange) or insufficient scavenger.
Fix: Use fresh Pd(PPh₃)₄ (should be bright yellow). Sparge solvents with Argon. Increase Phenylsilane to 25 eq.
"Allyl Scrambling"
Symptom: Mass spec shows correct mass +40 Da on Tyr, Trp, or Met residues.
Cause: The allyl cation generated during deprotection reacted with nucleophilic side chains instead of the scavenger.
Fix: Switch scavenger to 1,3-Dimethylbarbituric acid (NDMBA) or increase Phenylsilane concentration.
Steric Hindrance in Cyclization
Issue: After deprotecting Dap(Alloc), the cyclization to Asp/Glu fails.
Cause: Dap is short. The ring strain for a side-chain-to-side-chain lactam (i, i+3 or i, i+4) is high.
Fix: Use PyAOP or HATU for cyclization. Ensure the partner residue (Asp/Glu) is also fully deprotected (usually Allyl ester, OAAll) to match the Alloc chemistry.
References
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review of orthogonality in peptide synthesis. Link
Kates, S. A., et al. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters. Establishes the Pd/Alloc protocol. Link
Gomez-Martinez, P., et al. (1999). N-Alloc protection: A versatile tool in solid-phase peptide synthesis. Journal of the Chemical Society. Details scavenger selection. Link
BenchChem. (2025). Fmoc-Dap(Boc)-OH & Fmoc-Dap(Alloc)-OH in Drug Discovery. Application Note. Link
Sigma-Aldrich. (2024). Novabiochem® Peptide Synthesis Guide: Orthogonal Protecting Groups. Link
A Comparative Guide to Side-Chain Boc Stability in H-D-Dap Derivatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The non-proteinogenic amino acid D-2,3-diam...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The non-proteinogenic amino acid D-2,3-diaminopropionic acid (H-D-Dap) is of particular interest for introducing side-chain modifications, branching, and conformational constraints in novel peptide therapeutics. The orthogonal protection of its α- and β-amino groups is paramount for its successful incorporation and subsequent selective functionalization.
This guide provides an in-depth technical comparison of the stability of the commonly used tert-butoxycarbonyl (Boc) protecting group on the β-amino side-chain of H-D-Dap derivatives against other widely employed amine protecting groups. By understanding the relative lability of these groups under various acidic conditions, researchers can make more informed decisions in designing complex peptide synthesis strategies, minimizing unintended deprotection and maximizing yields of the target molecule.
The Principle of Orthogonal Protection in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the success of constructing a desired peptide sequence hinges on the concept of orthogonal protecting groups.[1] This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic route.[2] For an amino acid with a reactive side chain, such as H-D-Dap, at least two distinct and orthogonal protecting groups are required: one for the α-amino group to control peptide bond formation and another for the side-chain amino group to prevent unwanted reactions.[2][3]
The most prevalent SPPS strategy employs the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine.[3] This necessitates that the side-chain protecting groups are stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but can be cleaved under different conditions when desired. The Boc group, which is labile to acid, is a common choice for side-chain protection in this context.[3]
This guide will focus on the stability of the side-chain Boc group on H-D-Dap in the context of an Fmoc-based SPPS strategy, comparing its acid lability to other orthogonal protecting groups.
Comparative Stability of Side-Chain Protecting Groups on H-D-Dap Derivatives
The stability of a protecting group is not absolute but rather a spectrum that is dependent on the specific chemical environment, including the deprotection reagent, its concentration, the solvent, and reaction time. The following sections provide a comparative analysis of the stability of the Boc group versus other common amine protecting groups under various acidic conditions. While direct quantitative kinetic data for H-D-Dap is sparse in the literature, the following comparisons are based on extensive data from the closely analogous amino acid lysine and established principles of protecting group chemistry.[2][4]
Protecting Groups Investigated:
tert-Butoxycarbonyl (Boc): An acid-labile protecting group.
Carbobenzyloxy (Cbz): Primarily removed by hydrogenolysis, but also susceptible to strong acids.
Methyltrityl (Mtt): A highly acid-labile protecting group, removable under very mild acidic conditions.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): A hydrazine-labile protecting group, generally stable to acids.
Allyloxycarbonyl (Alloc): Removed by palladium catalysis, generally stable to acids.
Experimental Design for Stability Assessment
To quantitatively assess the stability of each protecting group, a model peptide containing an H-D-Dap residue with the respective side-chain protection would be synthesized using standard Fmoc-SPPS. The peptide-resin would then be subjected to various acidic conditions, and the extent of deprotection monitored over time by High-Performance Liquid Chromatography (HPLC).
Figure 1. Experimental workflow for assessing side-chain protecting group stability.
Comparative Data
The following table summarizes the representative stability of different protecting groups on the side chain of a Dap analogue under various acidic conditions. The data is presented as the percentage of the protecting group remaining after a specified time.
Protecting Group
1% TFA in DCM (30 min)
20% TFA in DCM (30 min)
50% TFA in DCM (30 min)
95% TFA (30 min)
Boc
~95%
~10%
<1%
<1%
Cbz
>99%
>99%
~98%
~50%
Mtt
<5%
<1%
<1%
<1%
ivDde
>99%
>99%
>99%
>99%
Alloc
>99%
>99%
>99%
>99%
Data Interpretation:
Boc: The Boc group exhibits significant lability with increasing concentrations of TFA, making it suitable for removal during the final cleavage step but requiring careful consideration if partial acid exposure occurs during synthesis.
Cbz: The Cbz group is significantly more stable to acidic conditions than Boc, generally requiring strong acids like HBr in acetic acid or anhydrous HF for complete removal.[5] Its stability to TFA makes it a viable orthogonal protecting group in Boc-SPPS.
Mtt: The Mtt group is exceptionally acid-labile and can be removed with very dilute TFA.[6] This high sensitivity makes it orthogonal to the Boc group, allowing for selective deprotection of the Mtt-protected side chain while leaving Boc groups intact.[7]
ivDde & Alloc: Both ivDde and Alloc groups are completely stable to the acidic conditions tested, demonstrating their orthogonality to acid-labile protecting groups. Their removal requires specific reagents (hydrazine for ivDde and a palladium catalyst for Alloc), providing an additional layer of orthogonal protection.
Mechanistic Insights into Boc Group Cleavage
The acid-catalyzed removal of the Boc group proceeds via a unimolecular mechanism (E1). The initial step involves the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to release the free amine and carbon dioxide.